3-(2-Phenylethynyl)thiophene

Catalog No.
S3319468
CAS No.
131423-29-5
M.F
C12H8S
M. Wt
184.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Phenylethynyl)thiophene

CAS Number

131423-29-5

Product Name

3-(2-Phenylethynyl)thiophene

IUPAC Name

3-(2-phenylethynyl)thiophene

Molecular Formula

C12H8S

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C12H8S/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,8-10H

InChI Key

CVWNFWSBDGLRPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CSC=C2

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CSC=C2

3-(2-Phenylethynyl)thiophene is an organic compound characterized by its thiophene ring, which is a five-membered heterocyclic structure containing sulfur. The compound features a phenylethynyl substituent at the 3-position of the thiophene ring, contributing to its unique electronic and optical properties. The molecular formula of 3-(2-Phenylethynyl)thiophene is C₁₃H₉S, and it has a molecular weight of approximately 201.27 g/mol. This compound is notable for its potential applications in organic electronics and materials science due to its conjugated structure.

, including:

  • Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: As a substrate in palladium-catalyzed coupling reactions, such as the Sonogashira reaction, it can form new carbon-carbon bonds, facilitating the synthesis of more complex molecules .
  • Nucleophilic Additions: The triple bond in the phenylethynyl group can undergo nucleophilic attack under appropriate conditions, leading to diverse derivatives.

Research on the biological activity of 3-(2-Phenylethynyl)thiophene is limited, but compounds with similar structures have shown various activities, including:

  • Anticancer Properties: Some thiophene derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Activity: Certain thiophenes have demonstrated antimicrobial effects, indicating possible applications in treating infections.

Further studies are necessary to fully elucidate the biological properties of 3-(2-Phenylethynyl)thiophene specifically.

The synthesis of 3-(2-Phenylethynyl)thiophene can be achieved through several methods:

  • Sonogashira Coupling:
    • This method involves the coupling of a thiophene halide with phenylacetylene in the presence of a palladium catalyst and a base.
    • Typical conditions include using triethylamine as a solvent at elevated temperatures .
  • Heterocyclodehydration:
    • A more complex synthetic route involves intramolecular nucleophilic attacks facilitated by metal catalysts (like palladium or rhodium) to form thiophene derivatives from appropriate precursors .
  • Direct Alkylation:
    • The direct alkylation of thiophenes with alkynes can also yield 3-(2-Phenylethynyl)thiophene under specific conditions.

3-(2-Phenylethynyl)thiophene has potential applications in various fields:

  • Organic Electronics: Due to its conjugated structure, it may be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
  • Material Science: Its unique properties make it suitable for developing new materials with tailored electronic characteristics.
  • Chemical Sensors: Thiophenes are often employed in sensor technology due to their sensitivity to environmental changes.

Interaction studies involving 3-(2-Phenylethynyl)thiophene primarily focus on its electronic interactions with other materials:

  • Charge Transport Studies: Research indicates that compounds like 3-(2-Phenylethynyl)thiophene can facilitate charge transport in organic semiconductors.
  • Photophysical Properties: Investigations into its absorption and emission spectra reveal insights into how it interacts with light, which is crucial for applications in optoelectronics.

Several compounds share structural similarities with 3-(2-Phenylethynyl)thiophene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-(Phenylethynyl)thiopheneSimilar structure but different substitutionOften used in OLEDs due to high luminescence
5-(Phenylethynyl)thiopheneSubstituted at the 5-positionExhibits different electronic properties
3-EthynylthiopheneEthynyl group at position 3More reactive towards electrophilic substitution
2-MethylthiopheneMethyl substitution on thiopheneUsed as a precursor for more complex thiophenes

The uniqueness of 3-(2-Phenylethynyl)thiophene lies in its specific substitution pattern that enhances its electronic properties while maintaining stability compared to other derivatives.

XLogP3

3.6

Wikipedia

Thiophene, 3-(phenylethynyl)-

Dates

Last modified: 08-19-2023

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